1,2-Bis(4-nitrophenyl)guanidine
Description
Properties
CAS No. |
6322-39-0 |
|---|---|
Molecular Formula |
C13H11N5O4 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1,2-bis(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H11N5O4/c14-13(15-9-1-5-11(6-2-9)17(19)20)16-10-3-7-12(8-4-10)18(21)22/h1-8H,(H3,14,15,16) |
InChI Key |
BXONURWDLHJQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Bis(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. Industrial production methods often employ similar routes but may include additional steps to purify the compound and ensure high yields.
-
Synthetic Route
Step 1: 4-nitroaniline is reacted with cyanamide in the presence of an acid catalyst.
Step 2: The intermediate formed is treated with a base to yield this compound.
Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require a solvent such as ethanol or methanol.
-
Industrial Production
- Industrial methods may involve continuous flow reactors to optimize the reaction conditions and improve yield.
- Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
1,2-Bis(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Product: 1,2-Bis(4-aminophenyl)guanidine.
-
Substitution
- The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: Substituted guanidines with different functional groups.
-
Oxidation
- The guanidine core can be oxidized to form various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Major Products: Oxidized guanidine derivatives.
Scientific Research Applications
1,2-Bis(4-nitrophenyl)guanidine has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
-
Biology
- Studied for its potential as an inhibitor of certain enzymes.
- Investigated for its interactions with biological macromolecules such as DNA and proteins.
-
Medicine
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Studied for its ability to modulate biological pathways involved in disease processes.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1,2-Bis[(4-aminophenyl)sulfonyl]guanidine (CAS not provided, )
- Structural Differences: Replaces nitro groups with sulfonyl (SO₂) and amino (NH₂) substituents. Sulfonyl groups are electron-withdrawing, while amino groups are electron-donating.
- Electronic Effects: The sulfonyl groups increase acidity, similar to nitro, but the amino groups counteract this by donating electrons. This creates a polarized electronic environment.
- Applications : Sulfonyl groups enhance stability and binding affinity in biological systems (e.g., enzyme inhibitors), whereas nitro groups may favor redox-active roles.
- Synthesis : Likely involves sulfonation and amination steps, differing from nitration pathways used for the nitro analogue .
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- (CAS 20815-35-4, )
- Structural Differences : Features a single 4-methoxyphenyl group and tetramethyl substitution on the guanidine nitrogen.
- Electronic Effects : Methoxy (OMe) is electron-donating via resonance, reducing guanidine acidity compared to nitro derivatives. Tetramethyl groups introduce steric hindrance.
- Physicochemical Properties : Lower solubility in polar solvents due to reduced polarity. Higher lipophilicity may enhance membrane permeability in biological systems.
- Safety : Methoxy groups reduce explosive risks compared to nitro derivatives, but tetramethyl substitution may increase toxicity .
1,3-Bis(N-phenylthioamido)guanidine ()
- Structural Differences : Substitutes phenylthioamide (C6H5NHC=S) groups instead of nitrophenyl.
- Electronic and Steric Effects : Thioamide sulfur participates in weaker hydrogen bonding than nitro oxygen. The planar thioamide groups may enhance π-π stacking interactions.
- Reactivity : Thioamides are less reactive toward electrophiles but more prone to redox reactions.
- Synthesis : Prepared via oxidative cyclization, contrasting with nitro derivatives’ nitration or coupling routes .
Comparative Analysis of Key Properties
| Property | 1,2-Bis(4-nitrophenyl)guanidine | 1,2-Bis[(4-aminophenyl)sulfonyl]guanidine | N''-(4-Methoxyphenyl)-tetramethylguanidine | 1,3-Bis(N-phenylthioamido)guanidine |
|---|---|---|---|---|
| Electron Effects | Strongly electron-withdrawing | Polarized (SO₂⁻ and NH₂⁺) | Electron-donating (OMe) | Moderate (thioamide resonance) |
| Acidity (pKa) | High (~8–10 estimated) | Moderate (~10–12) | Low (~12–14) | Moderate (~9–11) |
| Solubility | Low in non-polar solvents | High in polar aprotic solvents | Low in water, high in organics | Moderate in DMSO |
| Synthetic Complexity | Moderate (nitration required) | High (multiple steps) | Low | Moderate (cyclization) |
| Applications | Catalysis, ligands | Biological targeting | Pharmaceutical intermediates | Redox-active materials |
Research Findings and Implications
- Electronic Tuning: Nitro groups in this compound make it more electrophilic than methoxy or amino analogues, enabling unique reactivity in acid-catalyzed reactions .
- Material Science : Thioamide derivatives () exhibit redox versatility, suggesting utility in electrochemical applications compared to nitro analogues’ stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Bis(4-nitrophenyl)guanidine, and how can reaction yields be maximized while minimizing by-products?
- Methodological Answer : The synthesis of nitroaryl guanidines typically involves nucleophilic substitution or condensation reactions. For example, tert-butoxycarbonyl (Boc)-protected guanidines are synthesized via trifluoromethanesulfonyl activation followed by Boc-group introduction . To optimize yields:
- Use stoichiometric control (e.g., 1:1 molar ratio of nitroaryl amines to guanidine precursors).
- Employ reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) to enhance reactivity.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from by-products like unreacted nitrobenzene derivatives.
- Monitor intermediates using TLC and characterize final products via melting point analysis and elemental composition (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and elemental analysis techniques?
- Methodological Answer :
- Elemental Analysis : Compare experimental C/H/N percentages to theoretical values (e.g., C: 54.85%, H: 3.45%, N: 21.33% for C₁₃H₁₁N₅O₄) to confirm purity .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for nitroaryl groups) and guanidine NH signals (δ 6.5–7.0 ppm in DMSO-d₆).
- FT-IR : Confirm N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.08 for C₁₃H₁₂N₅O₄⁺) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A/2B hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced electronic properties?
- Methodological Answer :
- Geometry Optimization : Use Gaussian or ORCA software to calculate ground-state geometries (B3LYP/6-31G* level).
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior. Nitro groups lower LUMO energies, enhancing electron-accepting capacity.
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO or water) .
Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational predictions for this compound derivatives?
- Methodological Answer :
- Dynamic Effects : Account for tautomerism or rotational barriers (e.g., hindered rotation of nitro groups) using variable-temperature NMR.
- Scaled Computational Shifts : Apply scaling factors to DFT-calculated chemical shifts (e.g., δcorr = 0.96δcalc + 1.5 ppm for ¹H).
- 2D NMR : Use COSY and NOESY to resolve overlapping signals and confirm spatial proximity of protons .
Q. How does the electron-withdrawing nitro group influence the coordination chemistry of this compound with transition metals in extraction processes?
- Methodological Answer :
- Ligand Design : Nitro groups enhance Lewis acidity at metal centers (e.g., Au³⁺ or Cu²⁺) by withdrawing electron density from the guanidine lone pairs.
- Extraction Studies :
- Prepare metal-cyanide solutions (e.g., 0.1 M KAu(CN)₂) and mix with guanidine in kerosene (10% modifier like TDA).
- Measure extraction efficiency via ICP-MS at varying pH (optimal range: pH 8–10) .
- Stability Constants : Use Job’s method to determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand complexes) .
Q. What role does steric hindrance play in the reactivity of this compound compared to monosubstituted analogs?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates in SNAr (nucleophilic aromatic substitution) with anilines or thiols.
- X-ray Crystallography : Resolve crystal structures to quantify dihedral angles between nitroaryl and guanidine planes.
- Molecular Dynamics : Simulate steric clashes using AMBER or GROMACS to predict regioselectivity in derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
